N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex heterocyclic compound. This compound features a unique structure that combines several rings, including a triazolo-pyridazine moiety, which is known for its significant biological activities. The presence of multiple nitrogen atoms in the structure makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves a multi-step process. One common method includes the formation of the triazolo-pyridazine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
For industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of microwave irradiation can be advantageous in an industrial setting due to its ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo-pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits activities such as acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its combination of a triazolo-pyridazine core with a cyclohexyl and octahydropyrrolo-pyrrole moiety
Properties
Molecular Formula |
C20H29N7O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H29N7O/c1-2-17-22-23-18-8-9-19(24-27(17)18)25-10-14-12-26(13-15(14)11-25)20(28)21-16-6-4-3-5-7-16/h8-9,14-16H,2-7,10-13H2,1H3,(H,21,28) |
InChI Key |
NKLNXHPNWIFXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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